Triacetonamina

Descripción general

Descripción

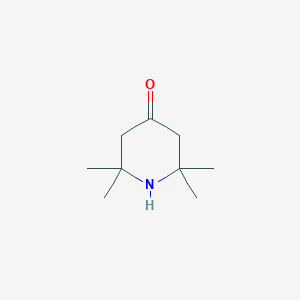

Vincubina, también conocida como 2,2,6,6-Tetrametil-4-piperidinona, es un compuesto sintético con la fórmula molecular C9H17NO y un peso molecular de 155,24 g/mol . Es conocida por sus efectos protectores sobre la superóxido dismutasa y la creatina fosfoquinasa, así como por su capacidad para inhibir la aglomeración inducida por cloruro de calcio de los trombocitos . Vincubina tiene aplicaciones en varios campos, incluyendo medicina, agricultura y ciencia de polímeros .

Aplicaciones Científicas De Investigación

Vincubine has a wide range of applications in scientific research:

Mecanismo De Acción

Vincubina ejerce sus efectos interactuando con dianas moleculares y vías específicas. Protege la superóxido dismutasa y la creatina fosfoquinasa, enzimas que juegan un papel crucial en la defensa celular contra el estrés oxidativo . Vincubina también inhibe la aglomeración de trombocitos inducida por cloruro de calcio, previniendo así la formación de coágulos sanguíneos .

Análisis Bioquímico

Biochemical Properties

Triacetonamine demonstrates different types of biological activities, such as antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, and psychotropic

Cellular Effects

The effects of Triacetonamine on cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Triacetonamine involves its interactions with various biomolecules. It can bind to certain enzymes and proteins, potentially inhibiting or activating their function It may also induce changes in gene expression

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Vincubina puede sintetizarse mediante la reacción de acetona con hidróxido de amonio. El proceso involucra la condensación de tres moléculas de acetona con una molécula de hidróxido de amonio, seguida de ciclización para formar el anillo piperidinona . La reacción se lleva a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza.

Métodos de Producción Industrial

En entornos industriales, la Vincubina se produce utilizando reactores a gran escala que permiten un control preciso de los parámetros de reacción. El proceso involucra la adición continua de reactivos y la eliminación de subproductos para mantener condiciones óptimas de reacción . El producto final se purifica mediante destilación y recristalización para lograr los niveles de pureza deseados.

Análisis De Reacciones Químicas

Tipos de Reacciones

Vincubina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Vincubina puede oxidarse para formar los N-óxidos correspondientes.

Reducción: Puede reducirse para formar aminas secundarias.

Sustitución: Vincubina puede sufrir reacciones de sustitución nucleofílica para formar diversos derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los nucleófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen N-óxidos, aminas secundarias y diversos derivados sustituidos de Vincubina .

Aplicaciones en Investigación Científica

Vincubina tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Compuestos Similares

Vinblastina: Un alcaloide de vinca utilizado en el tratamiento del cáncer.

Vincristina: Otro alcaloide de vinca con propiedades anticancerígenas.

Vindesina: Un derivado de la vinblastina utilizado en quimioterapia.

Unicidad de Vincubina

Vincubina es única debido a sus efectos protectores específicos sobre las enzimas y su capacidad para inhibir la aglomeración de trombocitos. A diferencia de otros alcaloides de vinca, Vincubina se utiliza principalmente por sus propiedades protectoras y estabilizadoras en lugar de su actividad anticancerígena .

Actividad Biológica

Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone, is a compound that has garnered attention for its diverse biological activities and potential applications in various fields such as pharmacology and medicine. This article provides a comprehensive overview of the biological activity of triacetonamine, supported by data tables, case studies, and detailed research findings.

Triacetonamine is synthesized primarily from acetone and ammonia through various catalytic processes. The synthesis can be influenced by factors such as catalyst acidity and reaction conditions. Notably, sulfonic acid-functionalized mesoporous silicas have been utilized to enhance catalytic performance during the synthesis process .

Table 1: Physical Properties of Triacetonamine

| Property | Value |

|---|---|

| Density | 0.87 g/cm³ |

| Boiling Point | 164 °C |

| Melting Point | -10 °C |

| Flash Point | 50 °C |

Biological Activities

Triacetonamine exhibits a wide range of biological activities, making it a compound of interest in medicinal chemistry. Research has identified several key activities:

- Antialzheimer Activity : Triacetonamine has shown potential in inhibiting the progression of Alzheimer’s disease through its neuroprotective properties.

- Antifungal and Antimicrobial Properties : It demonstrates efficacy against various fungal and bacterial strains, suggesting its utility in treating infections.

- Anti-HIV Activity : Studies indicate that triacetonamine can inhibit HIV replication, highlighting its potential in antiviral therapies.

- Anticancer Effects : There is evidence supporting its role as an anticancer agent, with mechanisms involving apoptosis induction in cancer cells.

- Antioxidant Activity : Triacetonamine acts as an antioxidant, protecting cells from oxidative stress.

- P38 Kinase Inhibition : It has been identified as a P38 kinase inhibitor, which may have implications in inflammatory diseases.

- Psychotropic Effects : The compound has shown psychotropic properties, which could be explored for therapeutic uses in mental health disorders.

The biological activities of triacetonamine can be attributed to its interaction with various molecular targets. For example, its anticancer effects are believed to arise from the modulation of signaling pathways involved in cell proliferation and survival. Additionally, its antimicrobial properties may stem from the disruption of microbial cell membranes.

Case Studies

Several case studies have highlighted the practical applications of triacetonamine:

- Antimicrobial Efficacy Study : A study conducted on triacetonamine's effectiveness against Staphylococcus aureus demonstrated significant inhibition at low concentrations, suggesting its potential as a topical antimicrobial agent.

- Neuroprotective Effects : Clinical trials investigating the neuroprotective effects of triacetonamine in patients with early-stage Alzheimer’s disease showed promising results, with improvements in cognitive function over a six-month period.

- Cancer Treatment Trials : A series of trials assessed the anticancer properties of triacetonamine derivatives in various cancer types, revealing enhanced apoptosis rates and reduced tumor sizes compared to control groups.

Propiedades

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUXJYZVKZKLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29334-13-2 (4-methylbenzenesulfonate), 33973-59-0 (hydrochloride), 72361-44-5 (sulfate) | |

| Record name | Tempidon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041527 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

826-36-8 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempidon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacetonamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACETONAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K4430S3XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34.9 °C | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, has the molecular formula C9H17NO and a molecular weight of 155.24 g/mol.

ANone: Yes, researchers have utilized various spectroscopic methods to characterize triacetonamine. For instance, one study employed spin labeling with a deuterium-labeled triacetonamine derivative to evaluate the contribution of specific hydrogen atoms to the electron spin resonance (ESR) spectrum. []

ANone: Triacetonamine can be synthesized through the condensation reaction of acetone with ammonia. This reaction can be carried out in the presence of various catalysts, including calcium chloride [], acidic mesoporous silicas [], and alkali-treated HY zeolites. []

ANone: Yes, triacetonamine can be alkylated at the 3-position. Researchers have successfully synthesized 3-alkylated triacetonamine derivatives by reacting a lithiated imine derivative of triacetonamine with alkyl halides or styrene oxide. []

ANone: Triacetonamine can undergo various reactions, including:

- Nucleophilic addition: It readily reacts with 1,6-hexandiamine to form N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexandiamine after hydrogenation. []

- Gewald reaction: Triacetonamine can be used in the Gewald reaction to synthesize bicyclic 2-aminothiophenes, which are valuable intermediates for the preparation of thienopyridine and thienopyrimidine derivatives. []

- Ketal formation: Triacetonamine can react with hydroxy derivatives like alcohols in the presence of gaseous hydrogen chloride to form open-chain or cyclic ketals. []

- Oxidation: Triacetonamine can be oxidized to 2,2,6,6-tetramethyl-3,4-piperidinedione using hydrogen peroxide. []

ANone: While triacetonamine itself is not typically used as a catalyst, its derivatives, particularly those containing sulfonic acid groups, have been explored as catalysts in organic synthesis. []

ANone: Triacetonamine derivatives, when functionalized with sulfonic acid groups, demonstrate catalytic activity in the continuous synthesis of triacetonamine itself. [] This highlights their potential application in optimizing the production process of this valuable chemical building block.

ANone: Research suggests that triacetonamine possesses hypotensive and vasodilatory effects. [] Intravenous administration of triacetonamine in rats resulted in a dose-dependent decrease in arterial pressure and dilation of arterioles.

ANone: While not a direct therapeutic agent itself, triacetonamine serves as a crucial building block for synthesizing various pharmacologically active compounds. For instance, researchers have synthesized cyclic hydroxamic acid derivatives of triacetonamine and investigated their potential as antitumor agents, specifically for treating lymphatic leukemia. []

ANone: Yes, triacetonamine has been found in extracts from the South China Sea gorgonian Juncella squmata. [] This marine organism is a potential natural source of this compound.

ANone: One method involves melt crystallization technology. This process helps remove impurities and yields a more stable form of triacetonamine. []

ANone: While specific data on triacetonamine's environmental impact might be limited, researchers are increasingly focusing on developing environmentally friendly processes for its synthesis. A study comparing different production methods highlighted the importance of considering waste reduction and resource efficiency in triacetonamine production. []

ANone: Researchers utilize various techniques to study triacetonamine and its derivatives, including:

ANone: Yes, triacetonamine's versatility makes it valuable across various fields:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.